1-Thia-4,6,8,10-tetraazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-4,6,8,10-tetraazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure that incorporates sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ketones with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like benzene . The reaction is often carried out under reflux conditions to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spiro structure but with fewer nitrogen atoms.
Thiazolopyrimidine: Another heterocyclic compound with potential medicinal applications.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
62212-64-0 |
---|---|
Molekularformel |
C5H12N4S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
1-thia-4,6,8,10-tetrazaspiro[4.5]decane |
InChI |
InChI=1S/C5H12N4S/c1-2-10-5(7-1)8-3-6-4-9-5/h6-9H,1-4H2 |
InChI-Schlüssel |
KMTZNOHOFQGGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(N1)NCNCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.